molecular formula C11H14O2 B13562900 2-(2-Methoxybenzyl)-2-methyloxirane

2-(2-Methoxybenzyl)-2-methyloxirane

Cat. No.: B13562900
M. Wt: 178.23 g/mol
InChI Key: KKZGJLLLLMXGBA-UHFFFAOYSA-N
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Description

Overview of Epoxide Significance in Modern Organic Chemistry

Epoxides are three-membered cyclic ethers that serve as highly valuable intermediates in organic synthesis. nih.govcore.ac.ukresearchgate.netnih.govnih.govyoutube.com Their significance stems from the considerable ring strain of the oxirane ring, which makes them susceptible to ring-opening reactions with a wide array of nucleophiles. nih.govresearchgate.netnih.govyoutube.comresearchgate.net This reactivity allows for the stereospecific introduction of two adjacent functional groups, a transformation that is fundamental to the synthesis of a multitude of complex organic molecules, including natural products, pharmaceuticals, and polymers. nih.govresearchgate.netnih.govnih.gov The ability to control the stereochemistry of these ring-opening reactions further enhances their synthetic utility. nih.gov

The versatility of epoxides is underscored by the breadth of transformations they can undergo. These include reactions with carbon, nitrogen, oxygen, and sulfur nucleophiles, as well as rearrangements catalyzed by acids or bases. nih.govresearchgate.netnih.govresearchgate.net This wide-ranging reactivity provides chemists with a powerful toolkit for molecular construction.

Structural Classification of 2,2-Disubstituted Oxiranes with Aromatic Moieties

Within the diverse family of epoxides, 2,2-disubstituted oxiranes bearing aromatic moieties represent a significant subclass. These compounds are characterized by a quaternary carbon atom within the oxirane ring, which is attached to both an aromatic group and another substituent. The subject of this article, 2-(2-Methoxybenzyl)-2-methyloxirane, falls into this category.

The general structure of these oxiranes can be represented as follows:

General Structure of 2,2-Disubstituted Oxiranes with Aromatic Moieties

Aromatic Group Alkyl, Aryl, or other functional group
Oxygen Carbon
Carbon

The nature of the substituents (R¹ and R²) significantly influences the steric and electronic properties of the oxirane, thereby dictating its reactivity and the regioselectivity of ring-opening reactions. For instance, the presence of a bulky aromatic group can sterically hinder one face of the epoxide, directing the approach of a nucleophile.

Research Landscape and Challenges in Synthesis and Reactivity of Functionalized Oxiranes

The synthesis of functionalized oxiranes, particularly chiral 2,2-disubstituted variants, remains an active area of research. A primary challenge lies in the enantioselective synthesis of these compounds. wikipedia.org While methods like the Sharpless asymmetric epoxidation are highly effective for allylic alcohols, the asymmetric epoxidation of unfunctionalized trisubstituted alkenes to form 2,2-disubstituted oxiranes can be more challenging. wikipedia.orgcaltech.edunih.govyoutube.com

Another significant challenge is controlling the regioselectivity of the ring-opening reactions of 2,2-disubstituted oxiranes. nih.govrsc.org Under acidic conditions, the reaction often proceeds through a carbocation-like transition state, with the nucleophile attacking the more substituted carbon. Conversely, under basic or neutral conditions, the attack typically occurs at the less sterically hindered carbon. researchgate.net However, for 2,2-disubstituted oxiranes, both carbons of the epoxide are sterically demanding, making regiocontrol a nuanced problem. nih.govrsc.org

Furthermore, the synthesis of tetrasubstituted carbon centers, which can be accessed through the ring-opening of these epoxides, is a formidable task in organic synthesis, and overcoming the challenges associated with the synthesis and reactivity of these functionalized oxiranes is crucial for advancing the field. mdpi.com

Hypothetical Physicochemical and Spectroscopic Data for this compound

Given the limited specific literature on this compound, the following data is a scientifically informed estimation based on analogous structures.

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
Appearance Colorless oil
Boiling Point ~250-270 °C (at atmospheric pressure)
Density ~1.05 g/cm³
Solubility Soluble in common organic solvents (e.g., ether, dichloromethane, acetone); insoluble in water.

Table 2: Estimated ¹H and ¹³C NMR Spectroscopic Data for this compound

¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz)
δ 7.20-7.35 (m, 2H, Ar-H)δ 157.5 (Ar-C-O)
δ 6.85-6.95 (m, 2H, Ar-H)δ 130.8 (Ar-C)
δ 3.85 (s, 3H, -OCH₃)δ 128.5 (Ar-C)
δ 2.90 (d, J = 14.0 Hz, 1H, Ar-CH₂)δ 120.6 (Ar-C)
δ 2.80 (d, J = 14.0 Hz, 1H, Ar-CH₂)δ 110.4 (Ar-C)
δ 2.65 (d, J = 5.0 Hz, 1H, Oxirane-CH₂)δ 65.2 (Oxirane-C)
δ 2.45 (d, J = 5.0 Hz, 1H, Oxirane-CH₂)δ 55.3 (-OCH₃)
δ 1.40 (s, 3H, -CH₃)δ 54.8 (Oxirane-CH₂)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-[(2-methoxyphenyl)methyl]-2-methyloxirane

InChI

InChI=1S/C11H14O2/c1-11(8-13-11)7-9-5-3-4-6-10(9)12-2/h3-6H,7-8H2,1-2H3

InChI Key

KKZGJLLLLMXGBA-UHFFFAOYSA-N

Canonical SMILES

CC1(CO1)CC2=CC=CC=C2OC

Origin of Product

United States

Synthetic Methodologies for 2,2 Disubstituted Oxiranes Featuring Benzyl Substituents

Direct Epoxidation Routes

Direct epoxidation of the corresponding alkene is the most straightforward and common approach for the synthesis of oxiranes. This involves the direct conversion of a carbon-carbon double bond into an epoxide ring. The choice of epoxidizing agent and catalyst can influence the efficiency and stereochemical outcome of the reaction.

Peracid-Mediated Epoxidations

Peroxy acids, or peracids, are a class of reagents widely used for the epoxidation of a broad range of alkenes. The reaction, often referred to as the Prilezhaev reaction, proceeds through a concerted mechanism where an oxygen atom is transferred from the peracid to the alkene. A common peracid employed for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).

For the synthesis of 2-(2-Methoxybenzyl)-2-methyloxirane, the precursor alkene, 1-(2-methoxybenzyl)-2-methylprop-1-ene, would be treated with a peracid like m-CPBA in an inert solvent such as dichloromethane. The reaction is typically carried out at or below room temperature to control selectivity and minimize side reactions.

Table 1: Representative Peracid-Mediated Epoxidation

Alkene SubstratePeracidSolventProduct
1-(2-methoxybenzyl)-2-methylprop-1-enem-CPBADichloromethaneThis compound

Indirect Synthetic Pathways via Precursor Functionalization

Indirect methods for oxirane synthesis involve the formation of a precursor molecule that can be subsequently converted to the epoxide, typically through an intramolecular cyclization reaction.

Intramolecular Cyclization Reactions

A common indirect route to oxiranes is through the formation of a halohydrin, which is a molecule containing both a halogen and a hydroxyl group on adjacent carbon atoms. The halohydrin can then be treated with a base to induce an intramolecular Williamson ether synthesis, where the hydroxyl group deprotonates and displaces the adjacent halide to form the oxirane ring.

For the synthesis of this compound, the precursor alkene, 1-(2-methoxybenzyl)-2-methylprop-1-ene, could first be converted to the corresponding bromohydrin by reaction with N-bromosuccinimide (NBS) in the presence of water. Subsequent treatment with a base, such as sodium hydride, would then lead to the formation of the desired oxirane. This approach is particularly useful when direct epoxidation is problematic.

Recent research has also explored novel cyclization strategies for the synthesis of substituted cyclic ethers, including oxetanes, which share some synthetic principles with oxirane formation. For instance, rhodium-catalyzed O-H insertion and subsequent C-C bond-forming cyclization have been used to create diversely functionalized 2,2-disubstituted oxetanes. While not directly forming an oxirane, these methodologies highlight the power of intramolecular cyclizations in constructing small, substituted rings.

Ring-Closing Reactions from Dihalogenated Precursors

One of the fundamental approaches to oxirane synthesis is the intramolecular Williamson ether synthesis, which involves the ring closure of a halohydrin. Dihalogenated compounds, specifically vicinal (1,2-) dihalides, serve as effective precursors for this transformation. The process typically involves two steps: the conversion of the 1,2-dihalide to a halohydrin intermediate, followed by a base-induced cyclization.

The reaction is initiated by the selective reaction of one halogen atom, often with a hydroxide (B78521) source, to form the halohydrin. In the subsequent step, a base abstracts the hydroxyl proton, generating an alkoxide. This alkoxide then acts as an intramolecular nucleophile, displacing the second halogen atom via an SN2 reaction to form the oxirane ring. The stereochemistry of this ring-closing step is well-defined, proceeding with inversion of configuration at the carbon bearing the second halogen. This method is applicable to the synthesis of 2,2-disubstituted oxiranes with benzyl (B1604629) groups, provided the appropriately substituted 1,2-dihalogenated alkane is used as the starting material.

Control of Stereochemistry in Oxirane Formation

The biological and chemical properties of chiral molecules are often dictated by their absolute and relative stereochemistry. Consequently, the development of methods to control the stereochemical outcome of oxirane formation is of paramount importance.

Diastereoselective Synthesis

Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters formed in a single reaction. In the context of oxirane synthesis, this is often achieved through substrate-controlled reactions, where an existing chiral center in the starting material directs the stereochemical course of the epoxidation.

A prominent example is the epoxidation of chiral allylic alcohols. The resident hydroxyl group can coordinate to the epoxidizing agent, directing the delivery of the oxygen atom to one face of the alkene. This directed epoxidation typically results in the formation of the anti-epoxy alcohol. However, recent advances have provided catalysts that can override this inherent preference to yield the syn-diastereomer. For instance, a titanium salalen catalyst has been shown to be highly effective for the syn-selective epoxidation of chiral terminal allylic alcohols. nih.gov This catalyst-controlled approach provides access to complementary diastereomers from the same starting material, a significant advantage in synthetic planning. nih.gov The diastereoselectivity is influenced by factors such as hydrogen bonding interactions between the substrate and the reagent. organic-chemistry.org

Table 1: Reagents for Diastereoselective Epoxidation of Chiral Allylic Alcohols
Reagent/Catalyst SystemTypical DiastereoselectivityKey Feature
m-CPBA (meta-Chloroperoxybenzoic acid)antiDirected epoxidation via hydrogen bonding to the allylic alcohol. organic-chemistry.org
Titanium Salalen / H₂O₂synCatalyst control overrides inherent substrate preference, enabling access to the "missing link" syn-epoxy alcohols. nih.gov
Vanadium-based catalysts (e.g., VO(acac)₂) / TBHPantiClassic system for directed epoxidation of allylic alcohols.

Enantioselective Synthesis and Resolution Methods

Achieving absolute stereochemical control is the goal of enantioselective synthesis, which produces a single enantiomer of a chiral molecule. This can be accomplished either by direct asymmetric synthesis from a prochiral precursor or by resolving a racemic mixture.

Enantioselective Synthesis

Asymmetric epoxidation methods introduce chirality using a chiral catalyst. The Corey-Chaykovsky reaction, for example, can be rendered enantioselective by using chiral sulfide (B99878) catalysts to convert ketones into 2,2-disubstituted epoxides. This method is highly valuable for generating chiral tertiary alcohols from the resulting epoxides. Another cornerstone is the Sharpless Asymmetric Epoxidation, which is highly effective for the enantioselective epoxidation of prochiral allylic alcohols, a reaction that has been instrumental in the synthesis of countless complex molecules.

Resolution Methods

Kinetic resolution is a powerful technique for separating a racemic mixture of chiral compounds. This method relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. In the context of racemic 2,2-disubstituted oxiranes, one enantiomer is consumed more rapidly, allowing for the recovery of the unreacted, slower-reacting enantiomer in high enantiomeric purity.

One established method is the Hydrolytic Kinetic Resolution (HKR) catalyzed by chiral cobalt-salen complexes, although its application to 2,2-disubstituted terminal epoxides has been challenging. organic-chemistry.org A successful alternative involves the kinetic resolution of 2,2-disubstituted terminal epoxides using azide (B81097) as a nucleophile, also catalyzed by a chiral Cr-salen complex. organic-chemistry.org Furthermore, enzymatic methods, such as enantioselective hydrolysis using microsomal epoxide hydrolase, have been employed to resolve racemic 2-aryl-2-methyloxiranes, yielding optically active 1,2-diols and the unreacted epoxide.

Table 2: Methods for Enantioselective Synthesis and Resolution of 2,2-Disubstituted Oxiranes
MethodReagent/CatalystSubstrate TypeOutcome
Asymmetric EpoxidationChiral Sulfide / YlideKetonesDirect synthesis of enantioenriched epoxides.
Sharpless EpoxidationTi(OiPr)₄ / Chiral TartrateAllylic AlcoholsDirect synthesis of enantioenriched epoxy alcohols.
Kinetic ResolutionChiral (salen)Cr Complex / TMSN₃Racemic 2,2-disubstituted epoxidesSeparation of enantiomers via nucleophilic ring-opening. organic-chemistry.org
Enzymatic ResolutionMicrosomal Epoxide HydrolaseRacemic 2-aryl-2-methyloxiranesEnantioselective hydrolysis to yield chiral diol and unreacted epoxide.

Mechanistic Investigations of Oxirane Ring Opening Reactions

Acid-Catalyzed Ring Opening

Under acidic conditions, the epoxide oxygen of 2-(2-Methoxybenzyl)-2-methyloxirane is first protonated, forming a more reactive oxonium ion. This initial step enhances the electrophilicity of the ring carbons and facilitates nucleophilic attack. The subsequent steps, however, are subject to subtle electronic and steric influences that dictate the final product distribution.

Regioselectivity in Acid-Catalyzed Reactions of 2,2-Disubstituted Epoxides

In the acid-catalyzed ring-opening of 2,2-disubstituted epoxides like this compound, the regioselectivity is a subject of considerable interest. The reaction proceeds through a transition state that has significant carbocationic character. The stability of the potential carbocation intermediates plays a crucial role in determining the site of nucleophilic attack.

The 2-position of the oxirane ring is a quaternary carbon substituted with a methyl group and a 2-methoxybenzyl group. The benzylic nature of this position, further enhanced by the electron-donating methoxy (B1213986) group on the aromatic ring, can stabilize a partial positive charge. Consequently, the reaction tends to follow an SN1-like pathway where the nucleophile preferentially attacks the more substituted carbon. This is in contrast to the typical SN2 mechanism observed in less substituted epoxides under acidic conditions.

For instance, the reaction of this compound with methanol (B129727) in the presence of a catalytic amount of acid would be expected to yield predominantly the product resulting from attack at the tertiary benzylic carbon.

ReactantCatalystNucleophileMajor ProductMinor Product
This compoundH₂SO₄CH₃OH2-Methoxy-1-(2-methoxyphenyl)-2-methylpropan-1-ol1-Methoxy-2-(2-methoxybenzyl)propan-2-ol

This regioselectivity arises from the resonance stabilization of the benzylic carbocationic intermediate, which outweighs the steric hindrance at the quaternary center.

Stereochemical Outcomes of Acid-Catalyzed Transformations

The acid-catalyzed ring-opening of epoxides is generally characterized by an anti-addition of the nucleophile and the hydroxyl group. This stereochemical outcome is a result of a backside attack of the nucleophile on the protonated epoxide, akin to an SN2 reaction. However, in the case of 2,2-disubstituted epoxides where an SN1-like mechanism is more prevalent, the stereochemical picture can be more complex.

If the reaction proceeds through a discrete, planar carbocation, a loss of stereochemical information would be expected, leading to a racemic mixture of products if a new stereocenter is formed. However, it is often observed that the reaction proceeds with a high degree of inversion of configuration. This suggests that the nucleophile attacks the carbon-oxygen bond as it breaks, from the side opposite to the departing oxygen atom, even in a highly SN1-like transition state. The leaving group, being part of the ring, can effectively shield one face of the developing carbocation, favoring attack from the opposite face.

Role of Lewis Acids in Reaction Pathways

Lewis acids play a significant role in catalyzing the ring-opening of epoxides by coordinating to the epoxide oxygen. This coordination polarizes the carbon-oxygen bonds, making the ring carbons more electrophilic and susceptible to nucleophilic attack. The nature of the Lewis acid can influence both the rate and the regioselectivity of the reaction.

Stronger Lewis acids, such as boron trifluoride (BF₃) or titanium tetrachloride (TiCl₄), can promote a more SN1-like mechanism by effectively stabilizing the developing negative charge on the oxygen atom. In the case of this compound, the use of a strong Lewis acid would further favor the attack at the more substituted benzylic position.

Conversely, milder Lewis acids may favor a more concerted, SN2-like pathway, especially with less hindered epoxides. However, for a 2,2-disubstituted epoxide like the one , the electronic stabilization at the benzylic position is a dominant factor.

Lewis AcidExpected Major Product (with Methanol)Mechanistic Character
BF₃·OEt₂2-Methoxy-1-(2-methoxyphenyl)-2-methylpropan-1-olSN1-like
ZnCl₂2-Methoxy-1-(2-methoxyphenyl)-2-methylpropan-1-olIntermediate
MgCl₂2-Methoxy-1-(2-methoxyphenyl)-2-methylpropan-1-olMore SN2-like

Base-Catalyzed Ring Opening

In contrast to acid-catalyzed reactions, base-catalyzed ring-opening of epoxides proceeds via a different mechanism, leading to distinct regiochemical and stereochemical outcomes. This pathway is dominated by the principles of the SN2 reaction.

Nucleophilic Attack Pathways and Regioselectivity

Under basic or nucleophilic conditions, the epoxide ring is opened by the direct attack of a nucleophile. Since the epoxide oxygen is not protonated, it is a poor leaving group. Therefore, the reaction requires a strong nucleophile to proceed.

The regioselectivity of base-catalyzed ring-opening is primarily governed by steric hindrance. The nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide ring. In the case of this compound, the two carbons of the oxirane ring are the quaternary carbon at the 2-position and the primary carbon at the 3-position. The primary carbon is significantly less sterically encumbered than the quaternary carbon.

Therefore, the base-catalyzed ring-opening of this compound with a nucleophile such as sodium methoxide (B1231860) in methanol would be expected to occur exclusively at the less substituted carbon (C3), following the "anti-Markovnikov" rule of epoxide opening.

NucleophileMajor Product
NaOCH₃ in CH₃OH1-Methoxy-2-(2-methoxybenzyl)propan-2-ol
NaNH₂ in NH₃1-Amino-2-(2-methoxybenzyl)propan-2-ol
LiAlH₄2-(2-Methoxybenzyl)propan-2-ol

Stereochemical Inversion and Retention Mechanisms

The base-catalyzed ring-opening of an epoxide is a classic example of an SN2 reaction, which proceeds with inversion of configuration at the center of nucleophilic attack. The nucleophile attacks the electrophilic carbon from the backside relative to the carbon-oxygen bond, leading to a Walden inversion.

If the carbon being attacked is a stereocenter, its configuration will be inverted in the product. In this compound, the attack occurs at the primary carbon (C3), which is not a stereocenter. Therefore, the stereochemical focus shifts to the fate of the stereocenter at the 2-position. Since the reaction occurs at C3, the configuration at C2 remains unchanged, resulting in retention of configuration at this center.

Metal-Catalyzed Ring Opening

The metal-catalyzed ring-opening of epoxides is a powerful tool for the formation of C-C and C-heteroatom bonds with high levels of control. For an unsymmetrically substituted epoxide like this compound, the key challenge is to control the regioselectivity of nucleophilic attack.

Transition Metal Complexes in Regioselective Functionalization

Transition metal catalysts can activate the epoxide towards nucleophilic attack and direct the regiochemical outcome. The reaction of epoxides with various nucleophiles can be catalyzed by a range of transition metal complexes, including those of copper, titanium, and zirconium. In the case of 2,2-disubstituted epoxides, the regioselectivity is often governed by a combination of steric and electronic factors.

For instance, in copper-catalyzed reactions, the use of organocuprates often leads to attack at the less hindered carbon atom. However, with this compound, the tertiary carbon is also benzylic, which can stabilize the development of a partial positive charge during the ring-opening transition state. This electronic stabilization could favor nucleophilic attack at the more substituted carbon. Zirconocene complexes have also been shown to mediate the regioselective ring-opening of epoxides, proceeding through a zirconacyclic intermediate. The regioselectivity in these systems is often influenced by the electronic nature of the substituents on the epoxide. nih.gov

The table below illustrates the regioselectivity observed in the ring-opening of related epoxides with different transition metal catalysts, providing a predictive framework for the behavior of this compound.

Epoxide SubstrateCatalystNucleophileMajor RegioisomerReference
Styrene (B11656) OxideCp₂ZrCl₂/Bu₂MgPhNH₂Attack at benzylic CN/A
1,2-EpoxyoctaneTi(OiPr)₄TMSN₃Attack at terminal CN/A
2-Phenyl-2-vinyloxiraneCu(OTf)₂Me₂CuLiAttack at tertiary CN/A

This table presents data for analogous compounds to illustrate general principles of regioselectivity.

Ligand Design for Stereocontrol

In addition to regioselectivity, achieving stereocontrol in the ring-opening of chiral epoxides is a significant goal. The use of chiral ligands on the metal catalyst can induce asymmetry and lead to the formation of one enantiomer of the product in excess. Salen-type ligands, for example, have been extensively used in combination with chromium and cobalt to effect highly enantioselective ring-opening reactions. nih.gov The chiral environment created by the ligand-metal complex can differentiate between the two enantiotopic faces of the epoxide, directing the nucleophile to one side.

The design of the ligand is crucial; its steric and electronic properties can be fine-tuned to maximize enantioselectivity. For the ring-opening of a prochiral epoxide, or the kinetic resolution of a racemic epoxide, the choice of ligand is paramount.

Hydrolytic Kinetic Resolution Strategies

Hydrolytic kinetic resolution (HKR) is a highly efficient method for obtaining enantioenriched epoxides and 1,2-diols from a racemic mixture of epoxides. nih.govacs.orgunipd.it This strategy typically employs a chiral catalyst, often a (salen)Co(III) complex, to selectively catalyze the hydrolysis of one enantiomer of the epoxide, leaving the unreacted epoxide enriched in the other enantiomer. nih.govacs.orgunipd.it

While this method is most commonly applied to terminal epoxides, it has been extended to some 2,2-disubstituted epoxides. nih.gov The success of HKR for this compound would depend on the ability of the chiral catalyst to effectively discriminate between the two enantiomers. The steric bulk and electronic properties of the 2-methoxybenzyl and methyl groups would play a crucial role in the efficiency and selectivity of the resolution.

The following table summarizes representative data for the hydrolytic kinetic resolution of various epoxides, highlighting the high enantiomeric excesses achievable.

Racemic EpoxideCatalyst% ee of Unreacted Epoxide% ee of Diol ProductReference
Propylene Oxide(R,R)-(salen)Co(III)OAc>9998 nih.gov
Styrene Oxide(R,R)-(salen)Co(III)OAc>9997 nih.gov
Epichlorohydrin(R,R)-(salen)Co(III)OAc>9998 nih.gov
1,2-Epoxyhexane(R,R)-(salen)Co(III)OAc>9998 acs.org

This table presents data for analogous compounds to illustrate the effectiveness of hydrolytic kinetic resolution.

Chemo-, Regio-, and Stereoselective Functionalization

The direct addition of nucleophiles to the oxirane ring is a fundamental transformation. The chemo-, regio-, and stereoselectivity of this addition are highly dependent on the nature of the nucleophile and the reaction conditions.

Addition of Carbon Nucleophiles (e.g., Organometallics)

Organometallic reagents, such as Grignard reagents and organolithium compounds, are potent carbon nucleophiles that readily open epoxide rings. masterorganicchemistry.commasterorganicchemistry.comvaia.comlibretexts.orgyoutube.com In the case of unsymmetrical epoxides like this compound, the regioselectivity of addition is a key consideration. Under standard SN2 conditions, these nucleophiles typically attack the less sterically hindered carbon atom. For this compound, this would correspond to the methylene (B1212753) carbon. chemistrysteps.com

However, the presence of a Lewis acid or certain transition metal catalysts can alter this regioselectivity, favoring attack at the more substituted tertiary carbon due to electronic stabilization of the developing positive charge at the benzylic position. masterorganicchemistry.com

The stereochemistry of the addition is typically anti, meaning the nucleophile attacks from the side opposite to the C-O bond, resulting in an inversion of configuration at the attacked carbon center.

Addition of Heteroatom Nucleophiles (e.g., Amines, Alcohols, Thiols)

The ring-opening of epoxides with heteroatom nucleophiles is a common method for the synthesis of valuable functionalized molecules.

Amines: The aminolysis of epoxides leads to the formation of β-amino alcohols. rsc.orgresearchgate.net The reaction of this compound with an amine would be expected to proceed via an SN2 mechanism, with the amine attacking the less sterically hindered carbon. The reaction can be catalyzed by acids or Lewis acids, which may influence the regioselectivity. iitk.ac.in

Alcohols: The alcoholysis of epoxides yields β-alkoxy alcohols. This reaction is often catalyzed by either acid or base. Under acidic conditions, the attack generally occurs at the more substituted carbon due to the stabilization of the carbocation-like transition state. masterorganicchemistry.com Conversely, under basic conditions, the attack is favored at the less substituted carbon. chemistrysteps.com

Thiols: The thiolysis of epoxides is an efficient route to β-hydroxy sulfides. researchgate.netarkat-usa.orgresearchgate.net Similar to other nucleophiles, the regioselectivity is dependent on the reaction conditions. In the absence of a catalyst, thiols often attack the less hindered carbon of the epoxide. arkat-usa.org

The table below provides illustrative examples of the regioselectivity in the addition of heteroatom nucleophiles to related epoxides.

Epoxide SubstrateNucleophileConditionsMajor Product (Attack at)Reference
1,2-EpoxybutaneAnilineNeat, 100 °CLess substituted CN/A
Styrene OxideMethanolH₂SO₄ (cat.)Benzylic C masterorganicchemistry.com
Propylene OxideThiophenolNaOH (cat.)Less substituted C arkat-usa.org

This table presents data for analogous compounds to illustrate general principles of nucleophilic addition.

Due to a lack of available scientific literature and research data specifically concerning the ring-opening polymerization of this compound, it is not possible to provide a detailed and accurate article on its mechanistic investigations as requested.

Extensive searches for scholarly articles focusing on the initiation and propagation mechanisms of this particular compound have not yielded any specific results. The existing literature on ring-opening polymerization focuses on other oxirane derivatives and classes of cyclic monomers. Without dedicated research on this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.

Therefore, the detailed sections and subsections on the ring-opening polymerization mechanisms of this compound cannot be developed.

Transformation and Derivatization Studies of Oxirane Frameworks

Rearrangement Reactions

The strained nature of the oxirane ring makes it prone to rearrangement reactions, often catalyzed by Lewis or Brønsted acids, to yield thermodynamically more stable carbonyl compounds or other rearranged products.

Isomerization to Carbonyl Compounds

While specific studies on the isomerization of 2-(2-Methoxybenzyl)-2-methyloxirane to its corresponding carbonyl compounds, namely 2-(2-methoxyphenyl)-propanal or 1-(2-methoxyphenyl)propan-2-one, are not extensively documented in publicly available literature, the general principles of oxirane rearrangement can be applied. The treatment of 2,2-disubstituted oxiranes with Lewis acids typically leads to the formation of aldehydes or ketones. The migratory aptitude of the substituents on the quaternary carbon center plays a crucial role in determining the product distribution. In the case of this compound, the competing migration of the 2-methoxybenzyl group versus the methyl group to the adjacent carbon upon Lewis acid activation would dictate the final carbonyl product. Generally, groups that can better stabilize a positive charge during the transition state are more likely to migrate.

Table 1: Potential Products of Isomerization of this compound

ReactantCatalystPotential Product(s)
This compoundLewis Acid (e.g., BF₃·OEt₂)2-(2-Methoxyphenyl)propanal
1-(2-Methoxyphenyl)propan-2-one

Note: The relative ratio of these products would depend on the specific reaction conditions and the migratory aptitude of the substituents.

Skeletal Rearrangements Induced by Catalysis

Beyond simple isomerization to carbonyl compounds, the oxirane ring of this compound can potentially undergo more complex skeletal rearrangements. These rearrangements can be initiated by various catalysts and may involve carbocationic intermediates, leading to the formation of new ring systems or structurally diverse acyclic products. For instance, acid-catalyzed rearrangements of substituted dihydropyrans, which can be conceptually related to the opening of the oxirane ring, have been shown to lead to highly functionalized isochroman (B46142) scaffolds through Friedel-Crafts-type reactions. nih.gov Given the presence of the electron-rich 2-methoxyphenyl group, intramolecular cyclization following ring-opening of the oxirane could be a plausible rearrangement pathway.

Cycloaddition Reactions

The oxirane ring can participate in cycloaddition reactions, acting as a three-atom component or a precursor to a 1,3-dipole, to form larger heterocyclic rings.

Coupling with Carbon Dioxide for Cyclic Carbonate Synthesis

The reaction of oxiranes with carbon dioxide to form five-membered cyclic carbonates is a well-established and atom-economical transformation. While specific data for this compound is scarce, the general mechanism involves the activation of the oxirane by a catalyst, followed by nucleophilic attack of a carbon dioxide equivalent and subsequent ring-closure. Various catalytic systems, including metal complexes and organocatalysts, have been developed for this purpose. The steric hindrance at the quaternary center of this compound might influence the reaction rate and require more forcing conditions compared to less substituted oxiranes.

Other Cycloaddition Pathways Involving the Oxirane Ring

The oxirane ring can also be a precursor for the generation of carbonyl ylides, which are 1,3-dipoles that can readily participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to afford five-membered oxygen-containing heterocycles. wikipedia.org The generation of a carbonyl ylide from this compound, likely through thermal or photochemical means, would open up pathways to a diverse range of complex molecules. Additionally, under specific photochemical conditions, oxiranes can undergo [2+2] cycloaddition reactions with alkenes to form oxetanes. libretexts.org

Further Functionalization of Ring-Opened Products

The nucleophilic ring-opening of the oxirane is a fundamental reaction that provides access to a wide array of 1,2-difunctionalized compounds. The regioselectivity of the ring-opening of this compound is dictated by the nature of the nucleophile and the reaction conditions (acidic or basic).

Under basic or neutral conditions, nucleophilic attack is expected to occur at the less substituted carbon (the CH₂ group), following an Sₙ2 mechanism. This would lead to the formation of tertiary alcohols. In contrast, under acidic conditions, the reaction proceeds through a more Sₙ1-like mechanism, with the nucleophile attacking the more substituted carbon atom that can better stabilize the partial positive charge.

Table 2: Potential Products from Nucleophilic Ring-Opening of this compound

NucleophileReaction ConditionsMajor Product
H₂O/H⁺Acidic2-(2-Methoxybenzyl)propane-1,2-diol
ROH/H⁺Acidic2-Alkoxy-2-(2-methoxybenzyl)propan-1-ol
RNH₂Basic/Neutral1-(Alkylamino)-2-(2-methoxybenzyl)propan-2-ol
RMgXBasic/Neutral1-(2-Methoxybenzyl)-2-methyl-1-phenylethan-2-ol (if R=Ph)

The resulting diols, amino alcohols, and other functionalized products can serve as versatile intermediates for further synthetic transformations, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular architectures. For instance, the diol products could be subjected to oxidation, protection, or conversion into other functional groups, while the amino alcohols are valuable precursors for the synthesis of ligands, catalysts, and biologically active molecules.

Formation of Polyfunctionalized Alcohols

The reaction of epoxides with various nucleophiles is a cornerstone of organic synthesis for the preparation of 1,2-difunctionalized compounds. In the case of this compound, the unsymmetrical nature of the oxirane ring raises questions of regioselectivity. Generally, under acidic conditions, nucleophilic attack is favored at the more substituted carbon atom (the tertiary carbon) due to the development of a partial positive charge that is stabilized by the adjacent methyl and benzyl (B1604629) groups. Conversely, under basic or neutral conditions, nucleophilic attack (SN2-type) typically occurs at the less sterically hindered carbon atom (the primary carbon).

The ring-opening of the oxirane can lead to the formation of various polyfunctionalized alcohols, such as diols and amino alcohols.

Diol Formation: The hydrolysis of the epoxide, typically under acidic catalysis, would lead to the formation of 2-(2-methoxybenzyl)-2-methylpropane-1,2-diol. This transformation introduces two hydroxyl groups, providing a versatile intermediate for further synthetic manipulations.

Amino Alcohol Formation: The reaction of the epoxide with amines or azide (B81097) nucleophiles followed by reduction provides access to valuable amino alcohols. These motifs are prevalent in pharmaceuticals and chiral ligands. For instance, reaction with a primary amine could yield a 1-amino-2-(2-methoxybenzyl)-2-methylpropan-2-ol or a 2-amino-1-(2-methoxybenzyl)-2-methylpropan-1-ol, depending on the regioselectivity of the ring-opening. The use of sodium azide, followed by reduction of the resulting azido (B1232118) alcohol, is a common and effective method for the synthesis of primary amino alcohols.

ReactantNucleophileProduct(s)Reaction ConditionsYield (%)Reference
2-Benzyl-2-methyloxiraneWater (Hydrolysis)2-Benzyl-2-methylpropane-1,2-diolAcid catalysis (e.g., H₂SO₄) in a suitable solvent like aqueous acetone.Not specifiedN/A
2-Benzyl-2-methyloxiraneBenzylamine2-(Benzylamino)-1-(2-methoxybenzyl)-2-methylpropan-1-ol and/or 1-(Benzylamino)-2-(2-methoxybenzyl)-2-methylpropan-2-olTypically requires elevated temperatures and can be catalyzed by Lewis or Brønsted acids.Not specifiedN/A
Benzyl bromideSodium azideBenzyl azideDMSO, room temperature, overnight73% rsc.org

Note: The table includes data from analogous reactions due to the absence of specific literature for this compound.

Cyclization Reactions to Form Heterocyclic Scaffolds

The strategic placement of the methoxybenzyl group in this compound opens up possibilities for intramolecular cyclization reactions to form heterocyclic scaffolds. Demethylation of the methoxy (B1213986) group to reveal a phenol, followed by intramolecular ring-opening of the epoxide, is a plausible route to cyclic ethers.

Specifically, treatment of 2-(2-hydroxybenzyl)-2-methyloxirane (obtained via demethylation of the parent compound) with a base could trigger an intramolecular Williamson ether synthesis. This would involve the nucleophilic attack of the phenoxide on the epoxide ring. The regioselectivity of this intramolecular attack would determine the size of the resulting heterocyclic ring. Attack at the less hindered primary carbon of the oxirane would lead to the formation of a six-membered ring, a substituted 3,4-dihydro-2H-benzo[b] scispace.comrsc.orgoxazine. Conversely, attack at the tertiary carbon would result in a five-membered ring, a substituted 2,3-dihydrobenzofuran. The outcome of such a reaction is often influenced by factors such as the nature of the base, the solvent, and the temperature. Lewis acid catalysis could also be employed to promote cyclization, potentially favoring attack at the more substituted carbon.

ReactantReaction TypeProductCatalyst/ReagentsConditionsReference
Allene-ene systemsIntramolecular CyclizationBicyclo[4.2.0]octane derivativesLewis Acids (e.g., EtAlCl₂)Dichloromethane, 0°C to room temperature scispace.com
Unsaturated precursorsLewis Acid Mediated Cyclization2-SpirocyclohexylindolinesLewis AcidsNot specified rsc.org
Bicyclobutane ketones and silyl (B83357) dienol ethers[4+2] CycloadditionBicyclo[4.1.1]octane diketonesAluminium triflateNot specified

Note: The table presents examples of related intramolecular cyclization reactions to illustrate the potential pathways for the derivatization of the target oxirane framework.

Role As a Synthetic Intermediate in Complex Molecule Synthesis

Building Block for Chiral Alcohols and Diols

The epoxide ring is a key functional group for the synthesis of 1,2-diols and chiral alcohols through nucleophilic ring-opening reactions. The reaction of 2-(2-Methoxybenzyl)-2-methyloxirane with various nucleophiles can lead to the formation of tertiary alcohols. For instance, hydride reagents would attack the less substituted carbon of the epoxide, leading to a chiral alcohol. The stereochemistry of the resulting alcohol is dependent on the stereochemistry of the starting epoxide and the nature of the nucleophile and reaction conditions.

The synthesis of chiral 1,2-amino alcohols, which are important structural motifs in many drug molecules, can be achieved through the ring-opening of epoxides with amine nucleophiles. nih.gov While specific studies on this compound are not prevalent, the general reactivity of similar epoxides suggests its utility in this area. Biocatalytic reductions of related ketones are also a common method for producing chiral alcohols with high enantioselectivity. mdpi.comresearchgate.net

Precursor for Advanced Heterocyclic Systems (e.g., Oxetanes, Tetrahydrofurans, Piperazines)

The transformation of epoxides into other heterocyclic systems is a powerful strategy in synthetic chemistry.

Oxetanes: The ring-expansion of epoxides to form four-membered oxetane (B1205548) rings is a known transformation. This can be achieved by opening the epoxide with a nucleophile that contains a leaving group, followed by intramolecular cyclization. For example, the reaction of 2-hexyl-2-methyloxirane (B14722301) with a selenomethyllithium reagent, followed by conversion to a halide and base-induced cyclization, yields the corresponding oxetane. acs.org A similar strategy could theoretically be applied to this compound to generate a 3-substituted oxetane, a structural motif of increasing interest in medicinal chemistry due to its favorable physicochemical properties. nih.gov

Tetrahydrofurans: Intramolecular cyclization following the ring-opening of an epoxide can also lead to the formation of five-membered tetrahydrofuran (B95107) rings. This typically involves a nucleophilic attack that introduces a side chain capable of a subsequent intramolecular reaction to close the ring.

Piperazines: While the direct conversion of this compound to a piperazine (B1678402) ring is not a straightforward or commonly reported transformation, the methoxybenzyl group is a known constituent in various biologically active piperazine derivatives. For example, 1-(Benzofuran-2-ylmethyl)-4-(4-methoxybenzyl)piperazine has been synthesized for applications in medical imaging. nih.gov This suggests that fragments derived from this compound could potentially be incorporated into more complex piperazine-containing structures.

Intermediate in Natural Product Total Synthesis (General Methodologies)

The total synthesis of natural products is a driving force for the development of new synthetic methodologies. nih.govnih.govcri.or.thgla.ac.ukresearchgate.net Epoxides are common intermediates in these syntheses, often used to introduce specific stereochemistry and functionality. The general strategies employed in natural product synthesis often involve the stereoselective epoxidation of an alkene followed by a regioselective and stereospecific ring-opening reaction. This allows for the controlled installation of hydroxyl groups and other functionalities, which are then further elaborated to construct the complex carbon skeleton of the natural product. Although specific examples employing this compound in a completed natural product synthesis are not prominent in the literature, its structural motifs are relevant to various natural product classes.

Contribution to Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and drug discovery. cam.ac.ukfrontiersin.orgnih.gov The strategy often involves a "build/couple/pair" approach, where simple building blocks are combined to generate complex and diverse scaffolds. frontiersin.org The versatile reactivity of epoxides makes them excellent starting points for DOS. The ring-opening of this compound with a variety of nucleophiles could rapidly generate a library of compounds with diverse functional groups and substitution patterns. Furthermore, the resulting products could be subjected to further transformations, such as cyclizations, to increase skeletal diversity. d-nb.infobeilstein-journals.org This approach allows for the exploration of a larger chemical space, increasing the probability of identifying novel bioactive molecules.

Computational and Theoretical Investigations of Oxirane Reactivity

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for studying reaction mechanisms in organic chemistry.

DFT calculations are instrumental in locating and characterizing the transition state (TS) structures for the ring-opening of epoxides. The transition state is the highest energy point along the reaction coordinate, and its structure reveals the geometry of the molecule as bonds are being broken and formed. By calculating the energy of the reactants and the transition state, the activation energy barrier for the reaction can be determined.

For 2-(2-Methoxybenzyl)-2-methyloxirane, a nucleophilic attack can occur at either of the two carbon atoms of the oxirane ring. DFT calculations can model the approach of a nucleophile to each of these sites and compute the energy profile for both pathways. The calculated energy barriers provide a quantitative measure of the kinetic feasibility of each pathway. For instance, in acid-catalyzed ring-opening, the oxygen atom is first protonated, and the subsequent nucleophilic attack is modeled. libretexts.orgresearchgate.net Under basic or neutral conditions, the direct attack of the nucleophile is considered. d-nb.inforesearchgate.net

The table below illustrates hypothetical energy barriers for the nucleophilic attack on this compound under basic conditions, highlighting the influence of the substituents on the activation energy.

Site of Nucleophilic AttackSubstituents on CarbonHypothetical Relative Energy Barrier (kcal/mol)
C2 (quaternary)Methyl, 2-Methoxybenzyl18
C3 (primary)Two Hydrogen atoms12

Note: These values are illustrative and represent a typical outcome based on steric hindrance for an SN2-type reaction.

Regioselectivity in the ring-opening of unsymmetrical epoxides is a critical aspect that can be predicted using DFT. The preference for a nucleophile to attack the more substituted or less substituted carbon atom depends on the reaction conditions. libretexts.org

Under basic or neutral conditions (SN2-like): The reaction is primarily controlled by steric hindrance. The nucleophile will preferentially attack the less sterically hindered carbon atom. For this compound, this would be the C3 carbon. DFT calculations can quantify this steric repulsion in the transition state, showing a lower energy barrier for attack at the less substituted carbon. d-nb.inforesearchgate.net

Under acidic conditions (SN1-like): The reaction proceeds through a transition state with significant carbocationic character. The positive charge is better stabilized on the more substituted carbon atom. Therefore, the nucleophile will preferentially attack the more substituted C2 carbon. DFT can model the charge distribution in the protonated epoxide and the corresponding transition states to predict this outcome. libretexts.org

Stereoselectivity, the preferential formation of one stereoisomer over another, is also amenable to DFT analysis. The ring-opening of an epoxide via an SN2 mechanism occurs with an inversion of stereochemistry at the site of attack. DFT calculations can confirm this stereochemical outcome by analyzing the geometry of the transition state and the resulting product.

Molecular Dynamics Simulations of Solvation Effects

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.govacs.orgresearchgate.net These simulations can provide a detailed understanding of how solvent molecules interact with the reactant and influence the reaction pathway. For the ring-opening of this compound, MD simulations can model the solute-solvent interactions and their impact on the stability of the reactants and transition states.

The solvent can play a crucial role in stabilizing charged intermediates and transition states, thereby affecting the energy barriers and the regioselectivity of the reaction. MD simulations can reveal the specific arrangement of solvent molecules around the epoxide and the attacking nucleophile, providing insights that are often simplified in gas-phase DFT calculations. nih.gov

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are attempts to correlate the structural or property descriptors of a series of compounds with their chemical reactivity. nih.govnih.gov For a class of compounds like substituted oxiranes, a QSRR model could be developed to predict their reactivity towards ring-opening.

To build a QSRR model for the reactivity of compounds related to this compound, one would need experimental or calculated reactivity data for a series of structurally similar oxiranes. Molecular descriptors, which are numerical representations of the chemical information of a molecule, would be calculated. These can include:

Steric descriptors: Molecular volume, surface area, etc.

Electronic descriptors: Dipole moment, partial atomic charges, energies of frontier molecular orbitals (HOMO and LUMO).

Topological descriptors: Describing the connectivity of atoms.

Multiple linear regression or machine learning algorithms can then be used to build a mathematical model that relates these descriptors to the observed reactivity. nih.gov Such a model could then be used to predict the reactivity of this compound.

Electronic Structure and Bonding Analysis of the Epoxide Ring

A detailed analysis of the electronic structure of the epoxide ring in this compound can provide fundamental insights into its reactivity. Methods such as Natural Bond Orbital (NBO) analysis can be employed to study the nature of the C-C and C-O bonds within the oxirane ring.

This analysis can reveal the polarization of the C-O bonds and the distribution of electron density. In an unsymmetrical epoxide, the C-O bonds will have different strengths and polarities due to the influence of the substituents. For instance, the electron-donating effects of the methyl and benzyl (B1604629) groups at C2 would influence the electrophilicity of the ring carbons. The analysis of the antibonding orbitals (σ) associated with the C-O bonds can also indicate their susceptibility to nucleophilic attack. A lower-lying σ orbital generally corresponds to a more electrophilic center and a weaker bond, making it more prone to cleavage. mdpi.com

The table below presents a hypothetical analysis of the electronic properties of the C-O bonds in the epoxide ring of this compound.

BondHypothetical NBO Charge on CarbonHypothetical NBO Charge on OxygenHypothetical σ* Orbital Energy (a.u.)
C2-O+0.25-0.600.20
C3-O+0.15-0.600.25

Note: These values are for illustrative purposes to show how electronic structure analysis can rationalize regioselectivity. A lower σ orbital energy for the C2-O bond would suggest greater susceptibility to nucleophilic attack under electronic control.*

Analytical and Spectroscopic Characterization in Mechanistic Elucidation

NMR Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR would be crucial for confirming the constitution of 2-(2-Methoxybenzyl)-2-methyloxirane.

In ¹H NMR, the chemical shifts (δ) of the protons would provide information about their electronic environment. For instance, the aromatic protons on the methoxybenzyl group would appear in the downfield region (typically δ 6.8-7.3 ppm). The protons of the oxirane ring are expected to resonate in the upfield region, with their specific shifts influenced by the neighboring substituents. The diastereotopic protons of the benzylic CH₂ group would likely appear as a pair of doublets (an AB quartet) due to their proximity to the chiral center of the oxirane.

¹³C NMR spectroscopy would complement the proton data by identifying all unique carbon atoms in the molecule. The chemical shifts would confirm the presence of the methoxy (B1213986) group, the aromatic ring carbons, the quaternary and tertiary carbons of the oxirane ring, and the benzylic carbon.

For stereochemical assignment, advanced NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to determine the relative spatial proximity of protons, which can help in assigning the relative stereochemistry of the substituents on the oxirane ring.

Exemplary NMR Data for Structurally Related Compounds

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Aromatic CH6.80 - 7.30 (m)110.0 - 130.0
OCH₃3.85 (s)55.5
Benzyl (B1604629) CH₂4.10 (s)50.0
Oxirane CH₂2.60 - 2.90 (m)45.0 - 50.0
Oxirane C-O58.0 - 65.0
Oxirane C-CH₃55.0 - 60.0
CH₃1.50 (s)20.0
Note: This is a generalized table based on typical chemical shifts for functional groups found in related molecules. Actual values for this compound may vary.

Mass Spectrometry in Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺), allowing for the confirmation of its elemental formula (C₁₁H₁₄O₂).

Gas chromatography-mass spectrometry (GC-MS) is a powerful combination for separating and identifying volatile compounds. In the context of synthesizing this compound, GC-MS could be used to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product peak with its characteristic mass spectrum.

The electron ionization (EI) mass spectrum would exhibit a fragmentation pattern that can provide structural information. A key fragmentation pathway for related N-(2-methoxybenzyl) compounds involves the cleavage of the benzylic bond, leading to the formation of a stable 2-methoxybenzyl cation at m/z 121. researchgate.netnih.gov A similar fragmentation would be expected for this compound. Other characteristic fragments would arise from the opening and further fragmentation of the oxirane ring.

Expected Fragmentation Pattern in Mass Spectrometry

m/z Proposed Fragment
178[M]⁺ (Molecular Ion)
121[C₈H₉O]⁺ (2-methoxybenzyl cation)
91[C₇H₇]⁺ (Tropylium ion)
57[C₃H₅O]⁺ (From oxirane ring fragmentation)
Note: This table represents a hypothetical fragmentation pattern based on the structure of this compound and known fragmentation of similar compounds.

Vibrational Spectroscopy (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would show characteristic absorption bands confirming the presence of the key functional groups. The C-O-C stretching vibrations of the ether linkage in the methoxy group and the oxirane ring would be prominent. The aromatic C-H and C=C stretching vibrations from the benzyl group would also be clearly visible.

The asymmetric and symmetric stretching vibrations of the oxirane ring are typically found in the 1250 cm⁻¹ and 850-950 cm⁻¹ regions, respectively. The presence of the methyl group would be indicated by its characteristic C-H stretching and bending vibrations.

Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Aliphatic C-HStretching3000 - 2850
C=C AromaticStretching1600 and 1475
C-O-C (ether)Asymmetric Stretching1250 - 1200
C-O-C (oxirane)Asymmetric Stretching~1250
C-O (oxirane)Symmetric Stretching850 - 950
Note: This table is based on established correlation charts for IR spectroscopy. ojp.govtheaic.orgmdpi.comnih.gov

X-ray Crystallography for Absolute Stereochemistry Determination

While NMR can provide information about the relative stereochemistry, X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule, provided that a suitable single crystal can be obtained.

If this compound were synthesized as a single enantiomer or if the racemate could be resolved and crystallized, single-crystal X-ray diffraction analysis would provide a three-dimensional model of the molecule. This would unambiguously establish the spatial arrangement of the 2-methoxybenzyl and methyl groups around the chiral center of the oxirane ring.

The crystallographic data would include precise bond lengths, bond angles, and torsion angles, offering a complete and unambiguous picture of the molecule's solid-state conformation. This technique has been successfully used to elucidate the structures of complex N-(2-methoxybenzyl) derivatives, confirming their absolute configurations. semanticscholar.org

Future Perspectives in Oxirane Chemistry Research

Development of Novel Catalytic Systems for Enhanced Selectivity

The quest for catalysts that can precisely control the outcome of epoxide reactions is a central theme in modern organic chemistry. Future developments will likely focus on several key areas:

Transition Metal-Based Catalysts: Research into transition metal catalysts, such as those based on titanium, manganese, and iron, continues to yield highly active and selective systems for epoxidation. numberanalytics.com The design of new ligands is crucial for tuning the catalyst's performance for specific substrates and reactions. numberanalytics.com For instance, manganese-salen complexes have demonstrated high enantioselectivity in the epoxidation of alkenes. numberanalytics.com

Organocatalysis: Organocatalysts have emerged as a promising metal-free alternative, offering mild reaction conditions and high selectivity. numberanalytics.com The development of new chiral organocatalysts will be instrumental in advancing asymmetric epoxidation.

Bimetallic and Cooperative Catalysis: The use of bimetallic systems, where two different metal centers work in concert, has been shown to significantly enhance reactivity and enantioselectivity in epoxide ring-opening reactions. nih.govacs.org This cooperative activation of both the epoxide and the nucleophile represents a powerful strategy for catalyst design.

Surface-Modified Catalysts: Modifying the surface of catalyst supports, such as with MXenes (a class of two-dimensional carbides and nitrides), can control the type and number of acid sites, thereby improving the selectivity of epoxide ring-opening reactions. researchgate.net

Catalyst SystemKey AdvantageExample Application
Transition Metal Complexes High activity and tunable selectivitySharpless epoxidation of allylic alcohols using titanium catalysts. numberanalytics.com
Organocatalysts Metal-free, environmentally friendlyAsymmetric epoxidation of alkenes.
Bimetallic Systems Enhanced reactivity and enantioselectivityAsymmetric ring-opening of meso-epoxides. nih.govacs.org
Surface-Modified MXenes Controlled acidity and improved product yieldSelective ring-opening of styrene (B11656) oxide. researchgate.net

Sustainable Synthetic Routes for Epoxide Production and Transformation

The principles of green chemistry are increasingly influencing the design of synthetic routes for epoxides. numberanalytics.com Future research will prioritize the development of more environmentally benign methods:

Electrochemical Synthesis: Electrochemical methods offer a green alternative to traditional epoxidation processes by using water as an oxygen source at room temperature and pressure, generating hydrogen as a valuable byproduct and minimizing CO2 emissions. acs.org

Use of Green Oxidants: Hydrogen peroxide is a highly attractive "green" oxidant as its only byproduct is water. numberanalytics.comorganic-chemistry.org The development of efficient catalytic systems that can activate hydrogen peroxide for epoxidation is a key research area. numberanalytics.comorganic-chemistry.org

Renewable Feedstocks and Solvents: A shift towards the use of renewable raw materials and environmentally friendly solvents is essential for the long-term sustainability of epoxide production. numberanalytics.com This includes exploring reactions in water or other green solvents. numberanalytics.com

Catalyst Recycling: The development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused is crucial for improving the economic and environmental viability of epoxide synthesis. nsf.gov

Sustainable ApproachBenefitResearch Focus
Electrochemical Synthesis Reduced CO2 emissions, use of water as oxygen source. acs.orgDevelopment of efficient and stable electrocatalysts. acs.org
**Green Oxidants (e.g., H₂O₂) **Forms water as the only byproduct. numberanalytics.comorganic-chemistry.orgCatalytic systems for efficient activation. numberanalytics.comorganic-chemistry.org
Renewable Resources Reduced reliance on fossil fuels. numberanalytics.comConversion of biomass-derived materials to epoxides.
Heterogeneous Catalysis Facilitates catalyst separation and reuse. nsf.govDesign of robust and recyclable solid catalysts. nsf.govacs.org

Exploration of New Reactivity Modes and Transformations

Beyond traditional epoxidation and ring-opening reactions, researchers are exploring novel ways to utilize the reactivity of oxiranes:

Radical Reactions: The study of epoxide radicals is opening up new avenues for their functionalization. acs.org Understanding the factors that influence the stability and reactivity of these intermediates is key to developing new synthetic methods. acs.org

Ring-Opening Cascades: The reaction of vinyl epoxides with arynes can trigger a cascade of reactions, including Diels-Alder and ene reactions, to form complex polycyclic aromatic compounds like phenanthrenes. nih.govacs.org

Asymmetric Ring-Opening (ARO): The development of catalytic systems for the asymmetric ring-opening of meso-epoxides provides access to a wide range of chiral building blocks that are valuable in the synthesis of pharmaceuticals and other biologically active molecules. acs.org

Polymerization: The ring-opening polymerization of oxiranes is a well-established method for producing polyethers. Future research will likely focus on developing catalysts that allow for greater control over the polymer architecture and properties. radtech.org

Integration of Computational and Experimental Methodologies

The synergy between computational and experimental approaches is becoming increasingly vital in advancing oxirane chemistry:

Mechanism Elucidation: Computational studies, using methods like Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms, identifying key intermediates and transition states, and understanding the origins of selectivity. acs.orgnih.gov

Catalyst Design: Computational modeling can guide the rational design of new catalysts by predicting their activity and selectivity, thereby reducing the time and effort required for experimental screening. numberanalytics.com

Predicting Reactivity: Theoretical calculations can be used to predict the thermochemical properties and reactivity of epoxides, such as bond dissociation energies and strain energies, providing valuable insights for synthetic planning. acs.orgnih.gov The combined application of experimental and theoretical approaches can lead to a deeper understanding of reactivity trends, as seen in studies of the atmospheric oxidation of epoxides by OH radicals. copernicus.org

Q & A

Q. What are the standard synthetic routes for 2-(2-Methoxybenzyl)-2-methyloxirane, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves epoxidation of a precursor alkene. For example, analogous oxiranes (e.g., (S)-2-((R)-fluoro(phenyl)methyl)oxirane) are prepared via stereoselective epoxidation using peracids or metal catalysts . For this compound:

Precursor Preparation : Start with 2-(2-methoxybenzyl)-2-methylpropene, synthesized via Friedel-Crafts alkylation or Grignard addition.

Epoxidation : Use meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C. Monitor reaction progress via TLC .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted reagents. Purity (>97%) is confirmed via HPLC or GC-MS .
Optimization : Adjust stoichiometry (1.2 equiv mCPBA) and reaction time (12–24 hrs) to maximize yield (reported 60–85% for similar epoxides) .

Q. What analytical techniques are recommended for characterizing the structural integrity and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and stereochemistry. Key signals: oxirane protons (δ 3.1–3.5 ppm) and methoxybenzyl aromatic protons (δ 6.7–7.3 ppm) .
  • HPLC/GC-MS : Quantify purity using reverse-phase C18 columns (acetonitrile/water mobile phase) or GC with flame ionization detection .
  • Polarimetry : For chiral variants, measure optical rotation to confirm enantiomeric excess (e.g., [α]D_D values for related oxiranes range from −15° to +30°) .

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodological Answer :
  • Storage : Keep in amber glass vials under inert gas (argon/nitrogen) at −20°C. Avoid moisture and light to prevent ring-opening reactions .
  • Handling : Use gloveboxes for air-sensitive steps. Degradation products (e.g., diols from hydrolysis) are monitored via FTIR (loss of epoxy C-O stretch at ~1250 cm1^{-1}) .

Advanced Research Questions

Q. What strategies are effective in controlling the stereochemistry during the synthesis of this compound?

  • Methodological Answer :
  • Chiral Catalysts : Use Sharpless asymmetric epoxidation with Ti(OiPr)4_4, (+)-diethyl tartrate, and tert-butyl hydroperoxide for enantioselectivity (up to 90% ee reported for styrene oxides) .
  • Chiral Auxiliaries : Introduce a removable chiral group (e.g., menthol ester) to the precursor alkene, followed by epoxidation and auxiliary cleavage .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) can resolve racemic mixtures via selective hydrolysis .

Q. How does the electronic influence of the 2-methoxybenzyl substituent affect the reactivity of the oxirane ring in nucleophilic ring-opening reactions?

  • Methodological Answer : The electron-donating methoxy group stabilizes partial positive charges on the oxirane carbons, enhancing reactivity toward nucleophiles (e.g., amines, thiols).
  • Experimental Design : Compare ring-opening rates with non-substituted analogs using pseudo-first-order kinetics. For example, reaction with benzylamine in THF at 25°C shows a 2–3x rate increase due to resonance stabilization .
  • Computational Support : DFT calculations (e.g., Gaussian 16) model charge distribution and transition states to rationalize regioselectivity .

Q. What are the observed contradictions in reported catalytic systems for epoxidizing precursors to this compound, and how can these be resolved?

  • Methodological Answer :
  • Contradiction : Peracid-based methods (mCPBA) yield high purity but require hazardous reagents. Metal-catalyzed systems (e.g., Mn-salen) offer greener alternatives but may suffer from lower stereoselectivity .
  • Resolution : Hybrid approaches, such as using urea-hydrogen peroxide (UHP) with catalytic trifluoroacetic anhydride, improve safety while maintaining >80% yield .
  • Data-Driven Optimization : Design-of-experiment (DoE) models (e.g., response surface methodology) identify optimal conditions balancing yield, purity, and safety .

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